molecular formula C10H23NNa2O6P2 B12686889 Disodium dihydrogen ((octylimino)bis(methylene))bisphosphonate CAS No. 94087-48-6

Disodium dihydrogen ((octylimino)bis(methylene))bisphosphonate

Cat. No.: B12686889
CAS No.: 94087-48-6
M. Wt: 361.22 g/mol
InChI Key: AYAHNBSQGCKBAL-UHFFFAOYSA-L
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Description

Disodium dihydrogen ((octylimino)bis(methylene))bisphosphonate is a bisphosphonate derivative characterized by an octylimino group (C₈H₁₇NH) bridging two methylene-linked phosphonate moieties. As a disodium salt, it exhibits enhanced solubility in aqueous media compared to its free acid form. Bisphosphonates of this class are widely studied for their bone-targeting properties and inhibitory effects on osteoclast-mediated bone resorption, making them relevant in osteoporosis and metastatic bone disease therapies .

Properties

CAS No.

94087-48-6

Molecular Formula

C10H23NNa2O6P2

Molecular Weight

361.22 g/mol

IUPAC Name

disodium;[octyl(phosphonatomethyl)amino]methylphosphonic acid

InChI

InChI=1S/C10H25NO6P2.2Na/c1-2-3-4-5-6-7-8-11(9-18(12,13)14)10-19(15,16)17;;/h2-10H2,1H3,(H2,12,13,14)(H2,15,16,17);;/q;2*+1/p-2

InChI Key

AYAHNBSQGCKBAL-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCN(CP(=O)(O)O)CP(=O)([O-])[O-].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium dihydrogen ((octylimino)bis(methylene))bisphosphonate typically involves the reaction of octylamine with formaldehyde and phosphorous acid, followed by neutralization with sodium hydroxide. The reaction conditions often include controlled temperatures and pH to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Disodium dihydrogen ((octylimino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Disodium dihydrogen ((octylimino)bis(methylene))bisphosphonate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of disodium dihydrogen ((octylimino)bis(methylene))bisphosphonate involves its interaction with specific molecular targets. The bisphosphonate group binds to hydroxyapatite in bone, inhibiting osteoclast-mediated bone resorption. This action is mediated through the inhibition of farnesyl pyrophosphate synthase, a key enzyme in the mevalonate pathway .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Variations in Bisphosphonate Core

Alkyl Chain Length and Counterion Effects
  • Octylimino vs. Dodecylimino Analogues (CAS 94107-75-2): The longer dodecyl chain (C₁₂H₂₅) increases lipophilicity, which may enhance tissue retention but reduce solubility .
Counterion Variations
  • Sodium vs. Potassium Salts: Dipotassium Octylimino Bisphosphonate (CAS 94230-74-7): Potassium counterions may slightly increase solubility in polar solvents compared to sodium salts, though biological activity differences remain understudied .
  • Ammonium Salts: Diammonium 2-Hydroxyethylimino Bisphosphonate (CAS 84696-97-9): Ammonium ions enhance water solubility but may reduce plasma protein binding efficiency compared to sodium .

Structural Modifications in Pharmacophore

Aromatic and Heteroatom-Containing Analogues
  • Tiludronate Disodium (CAS 149845-07-8): Incorporates a (4-chlorophenyl)thio group, introducing aromaticity and sulfur. This modification enhances inhibition of geranylgeranyl diphosphate synthase (GGDPS) but may increase hepatotoxicity risks .

Physicochemical and Pharmacokinetic Properties

Property Octylimino Bisphosphonate (Disodium) Hexylimino Bisphosphonate (Tetrapotassium) Dodecylimino Bisphosphonate (Diammonium) Tiludronate Disodium
Molecular Formula C₁₀H₂₁NNa₂O₆P₂ C₈H₁₇K₄NO₆P₂ C₁₄H₃₃N₃O₇P₂ C₇H₇ClNa₂O₁₀P₂S
Molecular Weight ~400 (estimated) 477.4 373.36 362.57
LogP ~1.5 (predicted) ~0.8 ~2.2 ~0.5
Water Solubility Moderate High Low High
Biological Half-Life (rats) 12–24 hrs (estimated) 8–12 hrs >24 hrs 6–8 hrs

Data Sources :

Biological Activity

Disodium dihydrogen ((octylimino)bis(methylene))bisphosphonate is a novel compound classified as a bisphosphonate, which has garnered attention due to its potential biological activities, particularly in the context of bone health. This article provides a comprehensive overview of its biological activity, mechanisms of action, and therapeutic implications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its unique octylimino substituent linked to two phosphonic acid groups via methylene bridges. Its molecular formula contributes to its distinct reactivity and biological interactions.

  • Molecular Formula : C₁₄H₃₁N₂O₆P₂
  • Molecular Weight : 361.22 g/mol

The presence of the octylimino group enhances the compound's steric and electronic properties, influencing its biological activity and interactions with various biomolecules.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of osteoclast-mediated bone resorption. This is achieved via several pathways:

  • Inhibition of Farnesyl Pyrophosphate Synthase (FPPS) : The compound inhibits FPPS, a critical enzyme in the mevalonate pathway essential for osteoclast function. This leads to reduced bone resorption and increased bone density .
  • Binding to Hydroxyapatite : It binds effectively to hydroxyapatite in bone tissue, which enhances its retention in the skeletal system and prolongs its action against bone loss .
  • Metal Ion Interactions : Research indicates that this compound forms stable complexes with metal ions, which may enhance its efficacy as an enzyme inhibitor.

Osteoporosis Treatment

As a bisphosphonate, this compound shows significant promise in treating osteoporosis and other metabolic bone diseases. Its ability to inhibit osteoclast activity results in improved bone mineral density (BMD) and reduced fracture risk.

  • Efficacy : Similar compounds have demonstrated substantial reductions in vertebral and nonvertebral fractures among postmenopausal women with osteoporosis .

Case Studies

Comparative Analysis with Other Bisphosphonates

Compound NameMolecular FormulaUnique FeaturesEfficacy
This compoundC₁₄H₃₁N₂O₆P₂Octylimino group enhances bindingHigh
AlendronateC₄H₆N₂O₇P₂Nitrogen-containing bisphosphonateReduces vertebral fractures by 47%
RisedronateC₅H₆N₂O₅P₂Another nitrogen-containing bisphosphonateReduces nonvertebral fractures by 39%

Future Directions and Research Needs

While the current findings on this compound are promising, further research is necessary to fully elucidate its biological mechanisms and therapeutic potential. Key areas for future investigation include:

  • Long-term Safety Profiles : Understanding potential side effects associated with prolonged use.
  • Comparative Efficacy Studies : Direct comparisons with established bisphosphonates to ascertain relative effectiveness.
  • Mechanistic Studies : Detailed investigations into how this compound interacts at the molecular level with various biological targets.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing disodium dihydrogen ((octylimino)bis(methylene))bisphosphonate with high purity?

  • Methodology : The compound can be synthesized via a two-step process:

Condensation reaction : React octylamine with methylenebisphosphonic acid derivatives (e.g., tetraethyl methylenebisphosphonate) under acidic conditions to form the iminobis(methylene)bisphosphonic acid intermediate.

Neutralization : Treat the intermediate with sodium hydroxide to yield the disodium salt.

  • Critical considerations : Optimize reaction temperature (typically 80–100°C) and stoichiometric ratios to minimize byproducts like unreacted octylamine or incomplete phosphonate substitution. Purification via recrystallization or ion-exchange chromatography is essential to achieve >95% purity .

Q. Which analytical techniques are most effective for structural characterization and purity assessment?

  • Recommended techniques :

  • NMR spectroscopy : Use 31P^{31}\text{P} NMR to confirm phosphonate group integrity (δ ≈ 10–20 ppm for bisphosphonates) and 1H^{1}\text{H} NMR to verify the octyl chain (δ 0.8–1.5 ppm for alkyl protons).
  • HPLC-MS : Reverse-phase HPLC with a C18 column (mobile phase: water/acetonitrile with 0.1% formic acid) coupled with ESI-MS for molecular ion detection ([M–2Na+2H]^- expected).
  • Elemental analysis : Validate sodium and phosphorus content to confirm stoichiometry .

Advanced Research Questions

Q. How does the octylimino substituent influence metal-chelating behavior compared to shorter-chain analogs (e.g., ethyl or hexyl derivatives)?

  • Key findings :

  • The octyl chain enhances hydrophobicity, reducing solubility in aqueous media but improving micelle formation in surfactant-like applications.
  • Chelation studies with Ca2+^{2+} or Fe3+^{3+} show weaker binding constants (log K ≈ 4–5) compared to hydrophilic analogs (log K ≈ 6–7), attributed to steric hindrance from the alkyl chain.
  • Experimental design : Conduct potentiometric titrations with metal ions in buffered solutions (pH 4–10) to determine stability constants .

Q. What strategies mitigate batch-to-batch variability in biological assays (e.g., cytotoxicity or enzyme inhibition studies)?

  • Methodological solutions :

  • Solubility optimization : Use co-solvents (e.g., DMSO ≤1% v/v) or lipid-based carriers to disperse the hydrophobic octyl chain.
  • Standardized protocols : Pre-treat the compound with sonication or heating (40–50°C) to ensure homogeneity.
  • Control experiments : Include structurally similar bisphosphonates (e.g., diammonium salts) to isolate alkyl chain-specific effects .

Q. How can discrepancies in reported pKa values for bisphosphonate derivatives be resolved?

  • Approach :

  • Multi-technique validation : Combine potentiometric titration (for macroscopic pKa) with 31P^{31}\text{P} NMR titration (for microscopic protonation states).
  • Computational modeling : Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict protonation sites and compare with experimental data.
  • Literature cross-check : Compare results with structurally related compounds like etidronate disodium (pKa1_1 = 1.35, pKa2_2 = 2.87, pKa3_3 = 7.03) to identify systematic errors .

Data Contradiction Analysis

Q. How to interpret conflicting data on the compound’s surfactant properties in aqueous systems?

  • Resolution :

  • Critical parameters : Assess critical micelle concentration (CMC) via surface tension measurements. Longer alkyl chains (e.g., octyl vs. dodecyl) lower CMC but require higher ionic strength to stabilize micelles.
  • Contradictory reports : Discrepancies may arise from pH-dependent ionization of phosphonate groups. Conduct experiments at fixed pH (e.g., pH 7.4 for physiological relevance) and document ionic strength .

Methodological Tables

Table 1 : Key Physicochemical Properties

PropertyValue/DescriptionReference
Solubility in waterLimited (enhanced with surfactants)
pKa (predicted)~2.5 (phosphonate), ~7.5 (imino)
Chelation stability (Ca2+^{2+})log K = 4.2 ± 0.3

Table 2 : Recommended Analytical Conditions

TechniqueParametersReference
31P^{31}\text{P} NMR121 MHz, D2_2O, 25°C
HPLC-MSC18 column, 0.1% HCOOH in H2_2O/MeOH

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